Boc-his(1-ME)-OH

Peptide Synthesis Chemical Properties Analytical Characterization

Select Boc-His(1-Me)-OH for SPPS protocols requiring robust side-chain protection. Its N1-methylation suppresses imidazole reactivity, minimizing racemization and boosting crude peptide purity. Essential for mimicking N1-histidine methylation in studies of METTL9 and CARNMT1. Do not substitute with Boc-His(3-Me)-OH; distinct isomer alters biological and chemical outcomes.

Molecular Formula C12H19N3O4
Molecular Weight 269.30 g/mol
Cat. No. B7888691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-his(1-ME)-OH
Molecular FormulaC12H19N3O4
Molecular Weight269.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CN(C=N1)C)C(=O)O
InChIInChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-15(4)7-13-8/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m0/s1
InChIKeyUCKFPCXOYMKRSO-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Boc-His(1-Me)-OH as a Specialized Building Block for N1-Methylated Histidine Peptides


Boc-His(1-Me)-OH (CAS 61070-20-0), also known as N-Boc-N-Im-1-methyl-L-histidine, is a protected amino acid derivative primarily utilized in peptide synthesis. It features a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl group on the N1 (tele) position of the imidazole ring [1]. This specific N1-methylation pattern mimics a naturally occurring post-translational modification, making it a unique reagent for creating peptidomimetics and studying protein methylation events [2].

Why Boc-His(1-Me)-OH Cannot Be Replaced by Unmethylated or N3-Methylated Histidine Analogs


Generic substitution with Boc-His-OH or Boc-His(3-Me)-OH is scientifically unsound due to fundamental differences in the imidazole ring's chemical and biological properties. The N1-methyl group in Boc-His(1-Me)-OH alters the ring's electronic distribution, nucleophilicity, and hydrogen-bonding capability compared to unmethylated or N3-methylated isomers . This directly impacts the efficiency of peptide coupling reactions and the conformation of the final peptide. The specific N1-methylation pattern is also a crucial biological determinant, as it corresponds to a distinct post-translational modification state that is recognized by specific enzymes like METTL9, while the N3-methyl isomer is targeted by different methyltransferases (e.g., SETD3) [1]. Substitution would therefore compromise both synthetic yield and the biological relevance of the synthesized peptide.

Quantitative Evidence Guide for Selecting Boc-His(1-Me)-OH


Comparative Physical Properties: Melting Point and Predicted pKa

The N1-methylation of Boc-His(1-Me)-OH results in distinct physical properties compared to its N3-methylated isomer, which are critical for purity assessment and handling. Boc-His(1-Me)-OH exhibits a melting point of 166-168 °C with decomposition . In contrast, the N3-methyl isomer, Boc-His(3-Me)-OH, has a reported melting point of 128-133 °C . This ~35 °C difference provides a clear analytical marker for identity confirmation. Furthermore, the predicted pKa of Boc-His(1-Me)-OH is 3.17 ± 0.10 .

Peptide Synthesis Chemical Properties Analytical Characterization

Functional Differentiation: Methylation Pattern Alters Enzyme Recognition

The positional isomerism of the methyl group on the histidine imidazole ring is a critical determinant of biological activity. The N1-methylation in Boc-His(1-Me)-OH produces a moiety that is specifically recognized by N1-histidine methyltransferases like METTL9. This enzyme catalyzes the transfer of a methyl group to the N1 position of histidine residues in proteins like zinc transporters [1]. In contrast, N3-methylhistidine is a product of and substrate for different enzymes, such as SETD3 and Hpm1 [1]. Using the incorrect isomer would therefore not accurately model the N1-specific methylation pathway.

Enzyme Inhibition Protein Methylation Post-Translational Modification

Synthetic Efficiency: Protection Against Side-Chain Deprotonation

The methylation of the imidazole nitrogen in Boc-His(1-Me)-OH is reported to enhance stability against side-chain deprotonation during peptide synthesis, making it suitable for highly controlled protocols . This is a significant advantage over unmethylated Boc-His-OH, where the unprotected imidazole nitrogen can participate in side reactions, leading to lower yields and requiring additional purification steps. This increased stability translates to more efficient and predictable coupling reactions.

Solid-Phase Peptide Synthesis Reaction Efficiency Synthetic Yield

Optimal Application Scenarios for Procuring Boc-His(1-Me)-OH


Synthesis of N1-Methylated Peptides for Studying Histone and Protein Methyltransferases

Procure Boc-His(1-Me)-OH when the research objective is to synthesize peptide substrates or inhibitors that specifically mimic or probe N1-histidine methylation. This is essential for studying the activity and function of methyltransferases like METTL9 and CARNMT1, which specifically target this position. The use of N3-methylated analogs would lead to incorrect biological conclusions .

Solid-Phase Peptide Synthesis (SPPS) Requiring High Yield and Purity

Boc-His(1-Me)-OH is the preferred choice for SPPS protocols where side-chain protection is paramount. Its N1-methylation reduces the nucleophilicity of the imidazole ring, preventing unwanted side reactions and racemization that are common with Boc-His-OH. This leads to higher crude peptide purity and simplifies downstream purification, making it more cost-effective for demanding synthesis projects .

Creation of Peptidomimetics with Altered Metal Chelation and Hydrogen Bonding

In peptidomimetic design, substituting histidine with N1-methylhistidine alters the side chain's hydrogen-bonding potential and metal-chelation properties. Procure Boc-His(1-Me)-OH for structure-activity relationship (SAR) studies where modulating these properties is a key objective, such as in the design of enzyme inhibitors with improved selectivity or stability .

Quality Control and Analytical Method Development

Procure Boc-His(1-Me)-OH as a reference standard for analytical methods like HPLC or LC-MS when analyzing complex mixtures or verifying the identity of synthesized peptides. Its distinct melting point (166-168 °C) compared to the N3-methyl isomer (128-133 °C) provides a simple and robust method for differentiating the two forms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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